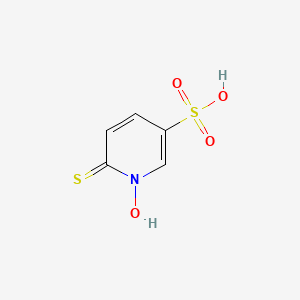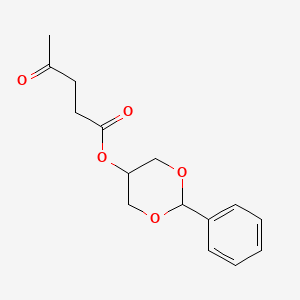
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanylidene group, and a sulfonic acid group attached to a dihydropyridine ring
Métodos De Preparación
The synthesis of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the hydroxyl group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Addition of the sulfanylidene group: This can be done through a thiolation reaction, where a sulfur-containing reagent is used.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanylidene group or to convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the sulfanylidene group can participate in redox reactions, and the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid include:
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, which affects its reactivity and applications.
6-Hydroxy-1,6-dihydropyridine-3-sulfonic acid: Lacks the sulfanylidene group, leading to different chemical properties and uses.
1,6-Dihydropyridine-3,6-disulfonic acid: Contains an additional sulfonic acid group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
909784-79-8 |
|---|---|
Fórmula molecular |
C5H5NO4S2 |
Peso molecular |
207.2 g/mol |
Nombre IUPAC |
1-hydroxy-6-sulfanylidenepyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S2/c7-6-3-4(12(8,9)10)1-2-5(6)11/h1-3,7H,(H,8,9,10) |
Clave InChI |
MNIOIOBEDARJBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S)N(C=C1S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)



![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)

